molecular formula C23H22ClN7O3 B609965 PF-06273340 CAS No. 1402438-74-7

PF-06273340

Cat. No. B609965
M. Wt: 479.925
InChI Key: BPIWZDNVMQQBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06273340 is a potent, selective, orally bioavailable, and peripherally restricted pan-Trk inhibitor . It is under development as a remedy for acute and chronic pain .


Molecular Structure Analysis

PF-06273340 belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Physical And Chemical Properties Analysis

PF-06273340 is a solid substance with a light yellow to yellow color. It has a molecular weight of 479.92 and a molecular formula of C23H22ClN7O3 . It is soluble in DMSO up to 20 mg/mL .

Safety And Hazards

PF-06273340 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

PF-06273340 is under investigation in clinical trials for its analgesic effects . It has shown promise in nonclinical models for reducing pain . The development of small molecule oral therapeutics like PF-06273340 is of significant interest to complement existing treatment options .

properties

IUPAC Name

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIWZDNVMQQBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-06273340

CAS RN

1402438-74-7
Record name PF-06273340
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06273340
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06273340
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
95
Citations
SE Skerratt, M Andrews, SK Bagal, J Bilsland, D Brown… - 2016 - ACS Publications
… models, and matched molecular pair data in compound design enabled the delivery of the highly potent, kinase-selective, and peripherally restricted clinical candidate PF-06273340. …
Number of citations: 66 pubs.acs.org
P Loudon, P Siebenga, D Gorman… - British journal of …, 2018 - Wiley Online Library
… PF-06273340 and other molecules in this class reverse … In the current study, the analgesic effects of PF-06273340 were … By assessing PF-06273340 using this methodology, we …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
DC Blakemore, T Brandt, C Knight… - Complete Accounts of …, 2019 - ACS Publications
… PF06273340 are described along with the development of a synthetic route that delivered PF-06273340 … In this account,we describe the discovery and initial synthesis of PF-06273340 …
Number of citations: 0 pubs.acs.org
G van Amerongen, PS Siebenga, R Gurrell… - British Journal of …, 2019 - Elsevier
Background This study investigated the analgesic effects of two doses (15 and 65 mg) of PF-06372865, a novel α2/α3/α5 gamma-aminobutyric acid A (GABA A ) subunit selective partial …
Number of citations: 19 www.sciencedirect.com
T Matsuura - page-meeting.org
… pan-Trk inhibitor”, PF-06273340, were very recently published … Results: PF-06273340 only met the decision rule on one of … of efficacy observed with PF-06273340 may be related to its …
Number of citations: 2 www.page-meeting.org
SK Bagal, M Andrews, BM Bechle, J Bian… - Journal of medicinal …, 2018 - ACS Publications
… prediction liability associated with our current pan-Trk development candidate PF-06273340. … The cocrystal structure of PF-06273340 with TrkA protein was published recently by our …
Number of citations: 28 pubs.acs.org
Y Foerster, M Diensthuber, S Balster… - Laryngo-Rhino …, 2020 - thieme-connect.com
… The CD271 inhibitor LMA11A31 dihydrochloride and the Trk inhibitor PF-06273340 were tested. …
Number of citations: 0 www.thieme-connect.com
C Geißler, Y Foerster, M Diensthuber… - Laryngo-Rhino …, 2021 - thieme-connect.com
… The CD271 inhibitor LMA11A31 dihydrochloride and the Trk inhibitor PF-06273340 were tested. The majority of the tumors expressed CD271 and TrkA. Only half of the tumors were …
Number of citations: 0 www.thieme-connect.com
I Olmez, Y Zhang, L Manigat, M Benamar… - Cancer research, 2018 - AACR
… Combining either a c-Met inhibitor (SGX-523) or a pan-Trk inhibitor (PF-06273340) with … However, when we combined both SGX-523 and PF-06273340 with abemaciclib, we …
Number of citations: 55 aacrjournals.org
MD Aleo, F Shah, S Allen, HA Barton… - Chemical research in …, 2019 - ACS Publications
… inhibitor (PF-06273340) that also … PF-06273340) were examined for genetic associations linked to sensitivity to liver injury potential. Both weak (PF-04895162) and strong (PF-06273340…
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.